Cas no 4225-92-7 (2-Bromo-1-mesitylethanone)

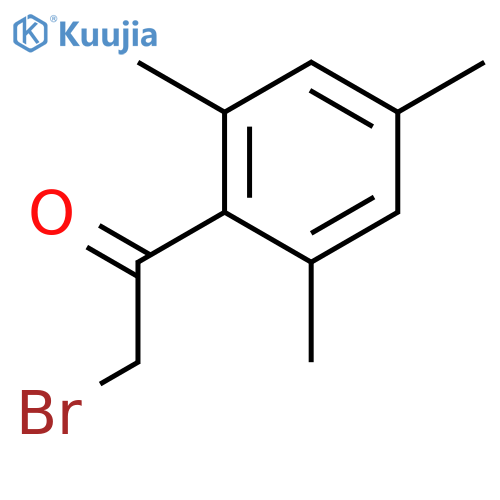

2-Bromo-1-mesitylethanone structure

商品名:2-Bromo-1-mesitylethanone

2-Bromo-1-mesitylethanone 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-mesitylethanone

- 2-bromo-1-(2,4,6-trimethylphenyl)ethanone

- Ethanone,2-bromo-1-(2,4,6-trimethylphenyl)-

- 2,4,6-trimethylbromoacetophenone

- 2,4,6-trimethylphenacyl bromide

- 2-Bromo-2',4',6'-trimethylacetophenone

- 2-Bromo-1-(2,4,6-trimethyl-phenyl)-ethanone

- 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-one

- NSC861

- HRAZXKYOYNRVMU-UHFFFAOYSA-N

- BBL004984

- STL129439

- SBB040651

- 2-Bromo-1-mesitylethanone, AldrichCPR

- 2-BROMO-2',6'-TRIMETHYLACETOPHENONE

- ST24040061

- ST50214108

- H2707

- Ethanone,2-bromo

- AKOS BBS-00003969

- NSC-861

- CS-W021592

- 2-bromo-1-(2,4,6-trimethylphenyl)-1-ethanone

- W18039

- MFCD00227709

- 4225-92-7

- A872922

- 2-bromo-1-mesitylethan-1-one

- SCHEMBL1770114

- DS-10949

- DTXSID30277102

- 2-Bromo-2 inverted exclamation mark ,4 inverted exclamation mark ,6 inverted exclamation mark -trimethylacetophenone

- AMY19400

- AKOS000210499

- SY010456

- 2-bromo-1-(2,4,6-trimethyl phenyl)ethanone

-

- MDL: MFCD00227709

- インチ: 1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3

- InChIKey: HRAZXKYOYNRVMU-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C(C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 240.01500

- どういたいしつりょう: 240.015

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.317

- ゆうかいてん: No data available

- ふってん: 297.8℃/760mmHg

- フラッシュポイント: 53.6°C

- 屈折率: 1.552

- PSA: 17.07000

- LogP: 3.18940

- じょうきあつ: 0.0±0.6 mmHg at 25°C

2-Bromo-1-mesitylethanone セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Bromo-1-mesitylethanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-Bromo-1-mesitylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A158448-1g |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 1g |

$132.00 | 2022-05-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR818-1g |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 1g |

940.0CNY | 2021-07-12 | |

| TRC | B817083-50mg |

2-Bromo-1-Mesitylethanone |

4225-92-7 | 50mg |

$ 135.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CR818-200mg |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 200mg |

234.0CNY | 2021-07-12 | |

| Chemenu | CM193330-10g |

2-bromo-1-mesitylethan-1-one |

4225-92-7 | 95+% | 10g |

$687 | 2021-06-16 | |

| Alichem | A019150107-10g |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 10g |

$720.30 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89910-5g |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 5g |

¥1169.0 | 2023-09-08 | |

| ChemScence | CS-W021592-250mg |

2-Bromo-1-mesitylethanone |

4225-92-7 | 99.53% | 250mg |

$50.0 | 2022-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840885-250mg |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 250mg |

419.40 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BR927-250mg |

2-Bromo-1-mesitylethanone |

4225-92-7 | 98% | 250mg |

459CNY | 2021-05-08 |

2-Bromo-1-mesitylethanone 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

4225-92-7 (2-Bromo-1-mesitylethanone) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4225-92-7)AKOS BBS-00003969

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4225-92-7)2-Bromo-1-mesitylethanone

清らかである:99%

はかる:5g

価格 ($):263.0